
2-Chloro-5-(4-fluorophenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(4-fluorophenyl)pyridine, also known as CF3, is a chemical compound that has gained popularity in recent years due to its potential applications in scientific research. CF3 is a heterocyclic aromatic compound that is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(4-fluorophenyl)pyridine is not well understood. However, it is believed that 2-Chloro-5-(4-fluorophenyl)pyridine may act as a nucleophile, attacking electrophilic sites in the target molecule. 2-Chloro-5-(4-fluorophenyl)pyridine may also act as a Lewis acid, accepting electrons from the target molecule.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Chloro-5-(4-fluorophenyl)pyridine are not well understood. However, it is believed that 2-Chloro-5-(4-fluorophenyl)pyridine may have anti-tumor and anti-inflammatory properties. 2-Chloro-5-(4-fluorophenyl)pyridine may also have antifungal and antibacterial properties. Further research is needed to fully understand the biochemical and physiological effects of 2-Chloro-5-(4-fluorophenyl)pyridine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-5-(4-fluorophenyl)pyridine in lab experiments is its high reactivity. 2-Chloro-5-(4-fluorophenyl)pyridine reacts readily with a variety of electrophiles, making it a useful building block in the synthesis of various pharmaceuticals and agrochemicals. However, one limitation of using 2-Chloro-5-(4-fluorophenyl)pyridine in lab experiments is its toxicity. 2-Chloro-5-(4-fluorophenyl)pyridine is a toxic compound and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of 2-Chloro-5-(4-fluorophenyl)pyridine in scientific research. One future direction is the synthesis of new pharmaceuticals and agrochemicals using 2-Chloro-5-(4-fluorophenyl)pyridine as a building block. Another future direction is the study of the biochemical and physiological effects of 2-Chloro-5-(4-fluorophenyl)pyridine. Further research is needed to fully understand the potential applications of 2-Chloro-5-(4-fluorophenyl)pyridine in scientific research.
In conclusion, 2-Chloro-5-(4-fluorophenyl)pyridine is a chemical compound that has gained popularity in recent years due to its potential applications in scientific research. 2-Chloro-5-(4-fluorophenyl)pyridine can be synthesized through various methods and has been used as a building block in the synthesis of various pharmaceuticals and agrochemicals. The mechanism of action and biochemical and physiological effects of 2-Chloro-5-(4-fluorophenyl)pyridine are not well understood, and further research is needed to fully understand the potential applications of 2-Chloro-5-(4-fluorophenyl)pyridine in scientific research.
Synthesemethoden
2-Chloro-5-(4-fluorophenyl)pyridine can be synthesized through various methods, including the Friedlander reaction, the Hantzsch reaction, and the Suzuki-Miyaura coupling reaction. The Friedlander reaction involves the condensation of 2-amino-3-chloropyridine with 4-fluorobenzaldehyde in the presence of a catalyst. The Hantzsch reaction involves the condensation of 2-chloro-3-cyanopyridine with 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of a catalyst. The Suzuki-Miyaura coupling reaction involves the coupling of 2-chloro-5-bromo-4-fluoropyridine with phenylboronic acid in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(4-fluorophenyl)pyridine has been widely used in scientific research due to its potential applications in the synthesis of various pharmaceuticals and agrochemicals. 2-Chloro-5-(4-fluorophenyl)pyridine has been used as a building block in the synthesis of several drugs, including anti-tumor agents, anti-inflammatory agents, and antifungal agents. 2-Chloro-5-(4-fluorophenyl)pyridine has also been used in the synthesis of various agrochemicals, including herbicides and insecticides.
Eigenschaften
CAS-Nummer |
163563-10-8 |
|---|---|
Produktname |
2-Chloro-5-(4-fluorophenyl)pyridine |
Molekularformel |
C11H7ClFN |
Molekulargewicht |
207.63 g/mol |
IUPAC-Name |
2-chloro-5-(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7ClFN/c12-11-6-3-9(7-14-11)8-1-4-10(13)5-2-8/h1-7H |
InChI-Schlüssel |
AUTSQIIIUBOZJG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)Cl)F |
Kanonische SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)

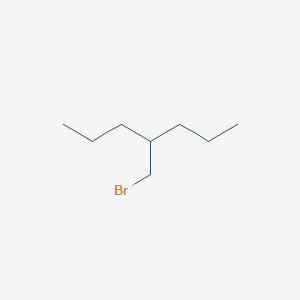
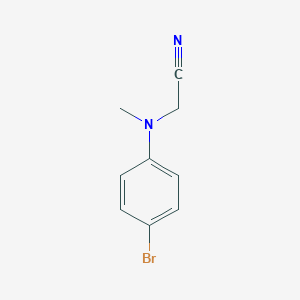
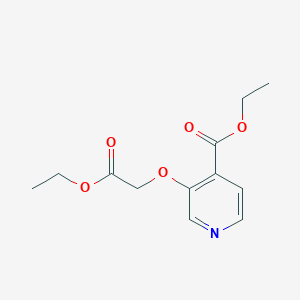
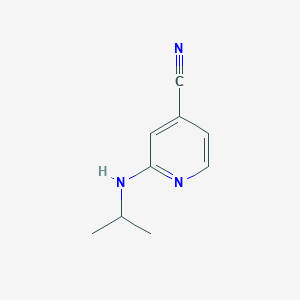
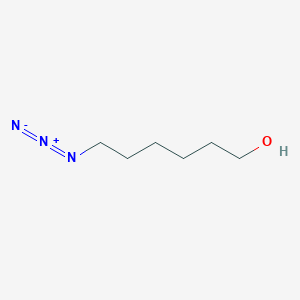
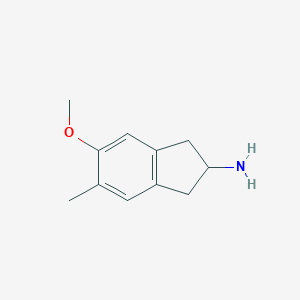
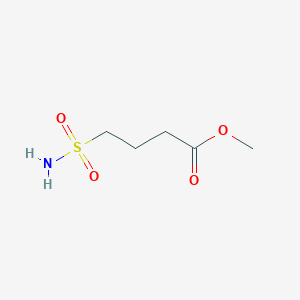
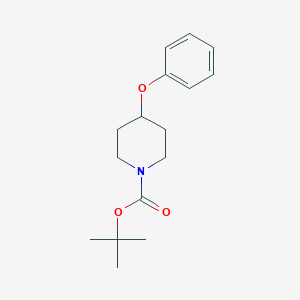
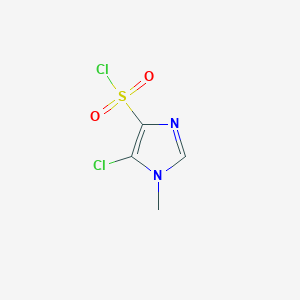
![Benzo[a]phenazine-5,6-dione](/img/structure/B182211.png)
